![molecular formula C16H22ClNS B14379607 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 89645-96-5](/img/structure/B14379607.png)
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its diverse applications in medicinal and industrial chemistry
Vorbereitungsmethoden
The synthesis of 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride typically involves several steps:
Starting Materials: The synthesis begins with quinoline and hexylthiol as the primary starting materials.
Reaction Conditions: The reaction involves the alkylation of quinoline with hexylthiol in the presence of a suitable base, such as sodium hydride, under an inert atmosphere to prevent oxidation.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfide.
Wissenschaftliche Forschungsanwendungen
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Wirkmechanismus
The mechanism of action of 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with cellular membranes and proteins. The hexylsulfanyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, the quinoline ring can intercalate with DNA, inhibiting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, quinoline, lacks the hexylsulfanyl group, making it less lipophilic and less effective in disrupting cell membranes.
Chloroquine: A well-known antimalarial drug, chloroquine, has a similar quinoline structure but with different substituents, leading to distinct pharmacological properties.
Quinoline-2-carboxylic acid: This compound has a carboxyl group instead of the hexylsulfanyl group, resulting in different chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
89645-96-5 |
|---|---|
Molekularformel |
C16H22ClNS |
Molekulargewicht |
295.9 g/mol |
IUPAC-Name |
1-(hexylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H22NS.ClH/c1-2-3-4-7-13-18-14-17-12-8-10-15-9-5-6-11-16(15)17;/h5-6,8-12H,2-4,7,13-14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ADXVFPBZWCOPMW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCSC[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
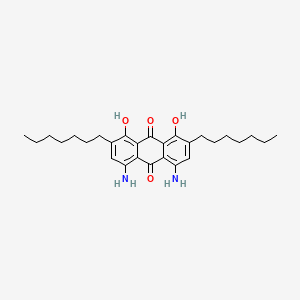
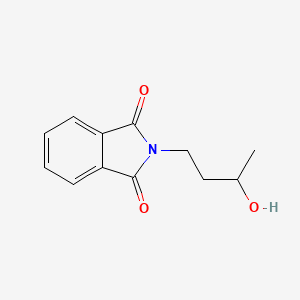
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
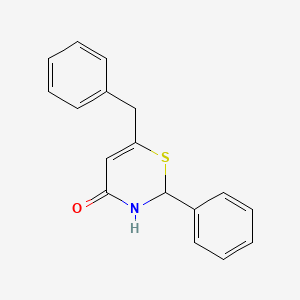
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
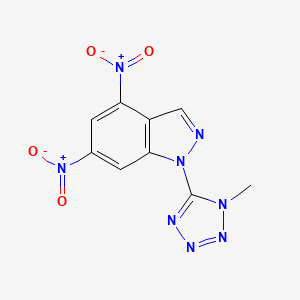
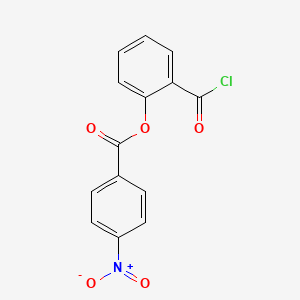
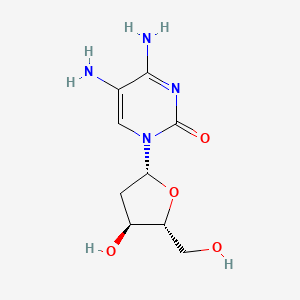
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
